Hydroxymethyl cimetidine

Description

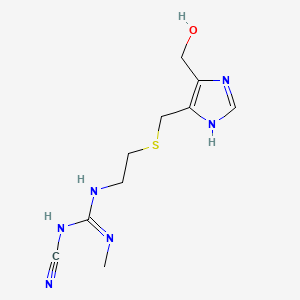

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTWNRREBFKXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=C(N=CN1)CO)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208103 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59359-50-1 | |

| Record name | Hydroxymethyl cimetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE HYDROXYMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations Involving Hydroxymethyl Cimetidine

Role as an Intermediate in Cimetidine (B194882) Total Synthesis Pathways

The total synthesis of cimetidine provides a foundational framework for understanding the potential synthesis of hydroxymethyl cimetidine. In these pathways, a key structural motif is the substituted imidazole (B134444) ring. Specifically, the synthesis of cimetidine relies on the preparation and subsequent functionalization of a hydroxymethyl imidazole derivative, which serves as a crucial intermediate.

Precursors to the Hydroxymethyl Imidazole Moiety

The core of the synthesis is the formation of 4-hydroxymethyl-5-methyl-1H-imidazole. Several routes to this key intermediate have been reported. One common industrial method begins with the reaction of 2-chloroacetoacetic ether with two moles of formamide (B127407) to produce 4-carbethoxy-5-methylimidazole. jst.go.jp The subsequent reduction of the carbethoxy group is a critical step to yield the desired hydroxymethyl functionality.

Another approach involves the direct hydroxymethylation of 4-methylimidazole (B133652) using formaldehyde. uomustansiriyah.edu.iq This reaction's efficiency is highly dependent on the reaction conditions, with optimal yields achieved in a concentrated aqueous medium at a specific pH range.

| Precursor | Reagents | Product | Reference |

| 2-Chloroacetoacetic ether | Formamide | 4-Carbethoxy-5-methylimidazole | jst.go.jp |

| 4-Carbethoxy-5-methylimidazole | Sodium in liquid ammonia | 4-Hydroxymethyl-5-methylimidazole | jst.go.jp |

| 4-Methylimidazole | Formaldehyde | 4-Hydroxymethyl-5-methylimidazole | uomustansiriyah.edu.iq |

Reactions Involving 4-Hydroxymethyl-5-methyl-1H-imidazole Derivatives

Once 4-hydroxymethyl-5-methyl-1H-imidazole is obtained, it is typically activated for the subsequent coupling reaction. A common method involves the conversion of the hydroxymethyl group to a more reactive halomethyl group. For instance, treatment of 4-hydroxymethyl-5-methylimidazole with thionyl chloride in a suitable solvent like dichloromethane (B109758) yields 4-chloromethyl-5-methylimidazole hydrochloride. thieme-connect.com This chloro-derivative is a key building block for introducing the thioether side chain of cimetidine.

The reaction of the hydrochloride salt of the alcohol with 2-mercaptoethylamine hydrochloride is another crucial transformation, leading to the formation of 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride, which brings in the ethylamine (B1201723) portion of the side chain. jst.go.jp

| Reactant | Reagent | Product | Yield | Reference |

| 4-Hydroxymethyl-5-methylimidazole | Thionyl chloride | 4-Chloromethyl-5-methylimidazole hydrochloride | 100% | thieme-connect.com |

| 4-Hydroxymethyl-5-methylimidazole hydrochloride | 2-Mercaptoethylamine hydrochloride | 4-(2-Aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride | - | jst.go.jp |

Formation of the Guanidine (B92328) Core in Related Syntheses

The final key step in the synthesis of cimetidine, which is directly applicable to the potential synthesis of this compound, is the formation of the cyanoguanidine moiety. This is typically achieved by reacting the amino-functionalized imidazole intermediate with a suitable cyanoguanidine precursor. A common reagent for this transformation is N-cyano-N',S-dimethylisothiourea. google.com The reaction involves the nucleophilic attack of the primary amine on the isothiourea, leading to the formation of the desired N-cyano-N'-methyl-N''-substituted guanidine structure.

Direct Synthetic Routes for this compound and Analogues

While this compound is primarily a metabolite, its direct synthesis can be envisioned through several strategic approaches. These routes would either involve the late-stage introduction of the hydroxymethyl group onto a pre-formed cimetidine-like scaffold or the construction of the entire molecule with the hydroxymethyl group already in place.

Regioselective Hydroxylation Strategies

The direct and regioselective hydroxylation of the methyl group on the imidazole ring of cimetidine to form this compound is a challenging transformation. In biological systems, this conversion is catalyzed by cytochrome P450 enzymes. drugbank.com Mimicking this selectivity in a laboratory setting would require sophisticated catalytic systems.

One potential, though not specifically reported for cimetidine, approach could involve directed C-H activation. By using a directing group on the imidazole nitrogen, it might be possible to selectively functionalize the adjacent methyl group. However, the presence of multiple other reactive sites in the cimetidine molecule, including the other nitrogen atoms and the sulfur atom, makes such a selective transformation non-trivial.

Multi-step Organic Synthesis Approaches

A more feasible direct synthesis of this compound would involve a multi-step approach starting from a hydroxymethyl-imidazole precursor. This strategy would be analogous to the cimetidine synthesis but would utilize an imidazole starting material that already contains the hydroxymethyl group.

A plausible synthetic sequence would be:

Synthesis of 4-hydroxymethyl-5-methyl-1H-imidazole: This would be prepared via established methods as described in section 2.1.1.

Activation of the Hydroxymethyl Group: Conversion to 4-chloromethyl-5-methyl-1H-imidazole hydrochloride as detailed in section 2.1.2.

Coupling with the Side Chain: Reaction of the chloromethyl derivative with N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine. This latter component can be synthesized from cysteamine (B1669678) and N,S-dimethyl-N'-cyanoisothiourea. thieme-connect.com

This multi-step approach offers a logical and controllable pathway to this compound, leveraging the well-understood chemistry of cimetidine synthesis.

| Step | Reactants | Product | Key Transformation |

| 1 | 4-Methylimidazole, Formaldehyde | 4-Hydroxymethyl-5-methyl-1H-imidazole | Hydroxymethylation |

| 2 | 4-Hydroxymethyl-5-methyl-1H-imidazole, Thionyl chloride | 4-Chloromethyl-5-methyl-1H-imidazole hydrochloride | Chlorination |

| 3 | 4-Chloromethyl-5-methyl-1H-imidazole hydrochloride, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine | This compound | Thioether and Guanidine Formation |

Reaction Mechanisms in this compound Synthesis

The synthesis of cimetidine and its hydroxylated derivatives involves several key chemical transformations. The reaction mechanisms underlying these syntheses are centered on the construction of the imidazole ring and the subsequent elaboration of the side chain. A primary route to cimetidine itself involves a crucial intermediate, 4-hydroxymethyl-5-methylimidazole, which is then converted through a series of steps. Furthermore, this compound is known as a metabolic product of cimetidine, formed through enzymatic hydroxylation.

One of the foundational reaction mechanisms involves the formation of the key intermediate 4-hydroxymethyl-5-methylimidazole. This is typically achieved through a reaction between 4-methylimidazole and an aldehyde, such as paraformaldehyde. jst.go.jp The mechanism is an electrophilic substitution on the imidazole ring. The imidazole acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde. This is followed by a proton transfer to yield the hydroxymethyl derivative.

Following the synthesis of the 4-hydroxymethyl-5-methylimidazole intermediate, its conversion to cimetidine proceeds through several mechanistic steps. A common pathway involves the initial conversion of the hydroxyl group into a better leaving group, such as a halide, to facilitate subsequent nucleophilic substitution. For instance, treatment of 4-hydroxymethyl-5-methylimidazole with thionyl chloride converts the alcohol to 4-chloromethyl-5-methylimidazole hydrochloride. epo.org

The subsequent reaction involves a nucleophilic substitution where a sulfur-containing nucleophile displaces the leaving group. In one synthetic approach, 4-hydroxymethyl-5-methylimidazole hydrochloride is reacted with cysteamine (2-aminoethanethiol) hydrochloride. jst.go.jpgpatindia.com This reaction proceeds via a nucleophilic substitution mechanism where the thiol group of cysteamine attacks the carbon bearing the leaving group on the imidazole ring, forming a thioether linkage. gpatindia.com This results in the formation of 4-((2-aminoethyl)thiomethyl)-5-methylimidazole. google.com

The final stage of the synthesis involves the construction of the N-cyanoguanidine moiety. The terminal amino group of the previously formed intermediate is reacted with a reagent like N-cyano-N',S-dimethylisothiourea or dimethylcyanodithioimido carbonate. google.com This step is an addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiourea derivative. This is followed by the elimination of a leaving group (e.g., methanethiol), leading to the formation of cimetidine. jst.go.jp

Another important chemical transformation is the metabolic conversion of cimetidine to this compound. This reaction is primarily carried out in the liver by cytochrome P450 (CYP) enzymes. mefst.hrnih.gov The mechanism is an enzymatic hydroxylation, where an oxygen atom is inserted into a C-H bond of the methyl group on the imidazole ring. mefst.hrdrugbank.com This biotransformation represents a minor metabolic pathway for cimetidine, accounting for a small percentage of its total elimination. drugbank.com

The degradation of cimetidine under certain conditions can also yield hydroxymethyl-containing compounds. For example, the aqueous chlorination of cimetidine leads to a series of reactions. researchgate.net The proposed pathway begins with the oxidation of the sulfur atom to form cimetidine sulfoxide (B87167). This is followed by further reaction and cleavage of the C-S bond, which generates 4-hydroxymethyl-5-methyl-1H-imidazole as one of the degradation products. researchgate.net

Interactive Data Table: Key Intermediates and Reagents in Cimetidine Synthesis

| Compound/Intermediate | Role in Synthesis | Subsequent Reaction |

| 4-Methylimidazole | Starting Material | Reacts with paraformaldehyde to form the hydroxymethyl intermediate. jst.go.jp |

| 4-Hydroxymethyl-5-methylimidazole | Key Intermediate | Converted to a derivative with a better leaving group (e.g., 4-chloromethyl-5-methylimidazole). epo.org |

| Cysteamine | Nucleophile | Displaces the leaving group on the imidazole intermediate to form a thioether linkage. jst.go.jpgpatindia.com |

| N-cyano-N',S-dimethylisothiourea | Reagent | Reacts with the amino-functionalized intermediate to form the N-cyanoguanidine side chain. google.com |

Metabolic Pathways and Biotransformation Studies of Cimetidine Yielding Hydroxymethyl Cimetidine

Identification and Characterization of Hydroxymethyl Cimetidine (B194882) as a Metabolite

The identification of hydroxymethyl cimetidine as a metabolite of cimetidine has been established through various analytical techniques, including high-performance liquid chromatography (HPLC). nih.gov It is considered a minor metabolite, alongside the primary metabolite, cimetidine sulfoxide (B87167), and another metabolite, guanylurea (B105422) cimetidine. wikipedia.orghpra.ie

Quantitative Analysis of this compound Formation in Non-Clinical Models

In humans, this compound accounts for a small fraction of the total elimination of cimetidine. drugbank.com Studies have shown that it represents only about 4% of the total eliminated dose. drugbank.com The primary metabolite, cimetidine sulfoxide, constitutes a more significant portion, estimated at 10-15% of total elimination. drugbank.com A substantial amount of cimetidine, between 58% and 77%, is excreted unchanged in the urine. drugbank.com

Table 1: Quantitative Profile of Cimetidine and its Metabolites in Humans

| Compound | Percentage of Total Elimination |

| Unchanged Cimetidine | 58-77% |

| Cimetidine Sulfoxide | 10-15% |

| This compound | ~4% |

This table presents the relative urinary excretion of cimetidine and its major metabolites in humans.

Comparative Metabolic Profiles Across Research Species (e.g., in vitro hepatic systems, animal models)

The metabolism of cimetidine, including the formation of this compound, exhibits species-dependent differences. In rats and dogs, cimetidine is rapidly absorbed and the primary metabolite is cimetidine sulfoxide, formed by the oxidation of the side-chain sulfur. nih.gov While the parent drug is the most abundant compound in the plasma of these animals, the metabolic profile can differ from that observed in humans. nih.gov

Studies using in vitro hepatic systems, such as liver microsomes, have been instrumental in elucidating the metabolic pathways. nih.gov These systems allow for the investigation of specific enzyme activities and the formation of metabolites in a controlled environment. The use of such models has confirmed that in vitro hepatic preparations can serve as a useful proxy for understanding in vivo metabolism. nih.gov However, it is important to note that marked interspecies differences in presystemic drug metabolism can occur due to variations in enzyme expression and activity, among other factors. researchgate.net For instance, the stereochemistry of the principal metabolites of cimetidine in small experimental animals can be distinct from that in humans. nih.gov

Enzymatic Biotransformation Mechanisms Leading to this compound

The formation of this compound is a result of oxidative metabolism, specifically a hydroxylation reaction. This biotransformation is primarily mediated by enzymes located in the liver. nih.govwikipedia.org

Role of Cytochrome P450 Enzymes in Hydroxylation

The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of a vast array of drugs and other foreign compounds (xenobiotics). nih.govnih.gov Cimetidine is a known inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. wikipedia.orgnih.gov This inhibition occurs through the binding of cimetidine's imidazole (B134444) ring to the heme-iron center of the enzyme, which can block the oxidation of other co-administered drugs. wikipedia.orgmefst.hr

Site-Specific Oxidative Reactions

The formation of this compound is a clear example of a site-specific oxidative reaction. The hydroxylation occurs specifically at the methyl group attached to the imidazole ring of the cimetidine molecule. drugbank.com This is distinct from the other major oxidative metabolic pathway, which involves the oxidation of the sulfur atom in the side chain to form cimetidine sulfoxide. nih.gov Studies involving the reaction of cimetidine with free radicals have also shown specific oxidation of the imidazole and sulfide (B99878) moieties. tandfonline.com

Stability and Degradation Pathways of this compound in Biological Systems

Once formed, this compound is not a terminal metabolite and undergoes further biotransformation. The chemical structure of this compound makes it susceptible to subsequent oxidation reactions within biological systems. The hydroxyl group (-CH₂OH) is a primary target for enzymatic degradation.

The principal degradation pathway involves the oxidation of the hydroxymethyl group to a carboxylic acid derivative. This is typically a two-step enzymatic process. First, the alcohol is oxidized to an aldehyde intermediate. This aldehyde is then rapidly oxidized further to form the corresponding carboxylic acid. This transformation is a common metabolic route for compounds containing a hydroxymethyl group. nih.gov The resulting carboxylic acid metabolite is generally more water-soluble, facilitating its renal excretion.

Advanced Analytical Characterization and Quantification Techniques for Hydroxymethyl Cimetidine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers insights into molecular weight and fragmentation patterns.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can provide a complete and unambiguous assignment of all protons and carbons in hydroxymethyl cimetidine (B194882).

The ¹H-NMR spectrum of hydroxymethyl cimetidine is expected to be similar to that of cimetidine, with one key difference: the signal for the imidazole-methyl protons will be replaced by signals corresponding to the hydroxymethyl (-CH₂OH) group. The protons of the new methylene group are adjacent to an aromatic ring and an oxygen atom, which would place their chemical shift significantly downfield compared to the original methyl group. A broad singlet for the hydroxyl proton would also be expected, the position of which is dependent on solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole-H | ~7.5 | Singlet | The proton on the imidazole (B134444) ring. |

| -S-CH₂-Imidazole | ~3.7 | Singlet | Methylene protons adjacent to the sulfur and imidazole ring. |

| -CH₂-S- | ~2.6 | Triplet | Methylene protons adjacent to sulfur. |

| -N-CH₂- | ~3.4 | Triplet | Methylene protons adjacent to the guanidine (B92328) nitrogen. |

| N-CH₃ | ~2.8 | Singlet | Methyl group on the guanidine moiety. |

| Imidazole-CH₂OH | ~4.5 | Singlet | Methylene protons of the hydroxymethyl group. |

| Imidazole-CH₂OH | Variable | Broad Singlet | Hydroxyl proton, exchangeable with D₂O. |

Note: Predicted values are based on the known spectrum of cimetidine and standard chemical shift increments.

In the ¹³C-NMR spectrum, the most significant change from cimetidine would be the appearance of a signal for the hydroxymethyl carbon (-CH₂OH) and the disappearance of the imidazole-methyl carbon signal. The hydroxymethyl carbon signal is expected to appear in the range of 50-65 ppm due to the deshielding effect of the attached oxygen atom. The chemical shifts of the adjacent imidazole ring carbons would also be slightly altered.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole-CH₂OH | ~55 |

| Imidazole C-OH | ~145 |

| Imidazole C-S | ~128 |

| Imidazole C-H | ~118 |

| -S-CH₂- | ~27 |

| -N-CH₂- | ~41 |

| -CH₂-S- | ~30 |

| N-CH₃ | ~28 |

| C=N (Guanidine) | ~160 |

| C≡N (Cyano) | ~117 |

Note: Predicted values are based on the known spectrum of cimetidine and standard substituent effects.

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. A key correlation would be observed between the two methylene groups of the ethylthio side chain (-N-CH₂-CH₂-S-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum establishes direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the -CH₂OH group.

A correlation between the methylene protons of the hydroxymethyl group (~4.5 ppm) and the imidazole ring carbons, confirming the position of the hydroxylation.

A correlation between the methylene protons adjacent to the sulfur (~3.7 ppm) and the imidazole ring carbons.

Correlations between the N-CH₃ protons (~2.8 ppm) and the guanidine carbon (~160 ppm).

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₁₆N₆OS), the calculated monoisotopic mass is 268.1106 Da. nih.gov HRMS analysis would be expected to find the protonated molecule, [M+H]⁺, at m/z 269.1179.

Analysis of the fragmentation pattern in an MS/MS experiment provides evidence for the molecule's structure. Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound would involve cleavage at the thioether linkage and side chain, which are common fragmentation points for cimetidine and related structures.

Table 3: Predicted HRMS Fragments for this compound

| Predicted m/z | Predicted Formula | Likely Origin of Fragment |

| 269.1179 | [C₁₀H₁₇N₆OS]⁺ | Protonated molecular ion [M+H]⁺ |

| 251.1073 | [C₁₀H₁₅N₆S]⁺ | Loss of water (H₂O) from the hydroxymethyl group |

| 141.0674 | [C₅H₉N₂S]⁺ | Cleavage of the C-N bond in the ethylthio chain |

| 127.0514 | [C₅H₇N₂O]⁺ | Cleavage of the S-C bond, forming the hydroxymethylimidazole-methyl ion |

Note: Predicted m/z values are for the monoisotopic mass of the protonated fragments.

Mass Spectrometry (MS) Applications

Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for the structural elucidation of this compound. When subjected to ionization, typically electrospray ionization (ESI) in positive mode, the molecule protonates to form the molecular ion [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer provides a unique pattern that serves as a fingerprint for the molecule's structure.

The fragmentation of this compound is guided by its functional groups: the imidazole ring, the thioether linkage, the cyanoguanidine group, and the hydroxymethyl group. Alpha-cleavage (α-cleavage), the cleavage of a bond adjacent to a heteroatom, is a dominant fragmentation pathway. miamioh.edu

Key fragmentation pathways for this compound would theoretically include:

Cleavage at the thioether bond: This is a common fragmentation point for aliphatic sulfides, leading to the formation of distinct fragment ions.

Fragmentation of the imidazole ring: The heterocyclic ring can undergo characteristic ring-opening or cleavage pathways.

Loss of small neutral molecules: The structure is prone to losing small molecules such as water (H₂O) from the hydroxymethyl group, or fragments from the cyanoguanidine moiety.

Cleavage adjacent to the amine groups: The C-C bond adjacent to a C-N bond is a likely point of cleavage. libretexts.org

A theoretical fragmentation pattern can be proposed based on the structure. The base peak in the mass spectrum of amines is often the result of C-C cleavage adjacent to the nitrogen atom. libretexts.org

Table 1: Theoretical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 269 | [C₁₀H₁₇N₆OS]⁺ | Protonated molecular ion [M+H]⁺ |

| 251 | [C₁₀H₁₅N₆OS]⁺ | Loss of H₂O from the hydroxymethyl group |

| 159 | [C₆H₉N₂S]⁺ | Cleavage of the C-N bond in the ethylthio chain |

| 125 | [C₅H₉N₂S]⁺ | Cleavage of the C-S bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would exhibit absorption bands corresponding to its distinct structural features. The spectrum of the parent compound, cimetidine, shows characteristic stretching vibrations ν(N-H) at 3224 cm⁻¹, ν(C≡N) at 2176 cm⁻¹, ν(C=N) of the imidazole ring at 1587 cm⁻¹, and ν(C-S) at 686 cm⁻¹. scielo.org.mx

For this compound, an additional prominent band would be observed due to the introduction of the hydroxyl group.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amine/Imidazole) | Stretching | 3200-3500 |

| C-H (Alkane/Aromatic) | Stretching | 2850-3100 |

| C≡N (Cyanoguanidine) | Stretching | 2170-2260 |

| C=N (Imidazole) | Stretching | 1580-1650 |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would be a definitive indicator of the hydroxyl group, distinguishing this compound from its parent compound.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). The primary chromophores in this compound are the imidazole ring and the cyanoguanidine group. nih.gov These groups contain π-electrons that can be excited by UV radiation.

Studies on the parent compound cimetidine show a maximum absorption wavelength (λmax) at approximately 218 nm. nih.gov However, for quantitative analysis where absorbance values may exceed the optimal range, an alternative wavelength, such as 244 nm, can be selected for better linearity and accuracy. nih.gov The UV spectrum is influenced by the solvent used, as different solvents can shift the absorption maxima. researchgate.net

Table 3: UV-Visible Spectroscopic Data for Cimetidine (as a proxy for this compound)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Primary λmax | 218 nm | pH 1.2 media | nih.gov |

| Alternative λmax | 244 nm | pH 1.2 media | nih.gov |

Chromatographic Separation and Determination

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of this compound from biological matrices or pharmaceutical formulations. Developing a robust HPLC method involves the careful selection and optimization of the stationary phase and mobile phase to achieve efficient separation with good peak shape and resolution. tpcj.org

A typical HPLC system for this analysis would consist of a reversed-phase column, a mobile phase of buffered aqueous solution and an organic modifier, and a UV detector set to an appropriate wavelength (e.g., 228 nm). iium.edu.my

Stationary Phase Selection (e.g., Porous Graphitic Carbon Columns)

The choice of stationary phase is critical for achieving the desired separation. While traditional silica-based C18 columns are widely used for separating moderately polar compounds like cimetidine, iium.edu.myjapsonline.com they can present challenges for highly polar metabolites such as this compound.

Porous Graphitic Carbon (PGC) Columns: PGC columns, such as Hypercarb™, offer a unique and powerful alternative for the retention of very polar compounds. chromatographytoday.com PGC is a stationary phase made of spherical, fully porous graphitic carbon. chromatographytoday.comsigmaaldrich.com Its retention mechanism differs significantly from silica-based phases.

Key advantages of PGC for analyzing this compound include:

Enhanced Retention of Polar Analytes: PGC exhibits a "polar retention effect on graphite" (PREG), allowing it to strongly retain highly polar or ionizable compounds that show little or no retention on conventional reversed-phase columns. sigmaaldrich.com

pH Stability: PGC columns are stable across the entire pH range (1-14), providing great flexibility in mobile phase development without risking column degradation. sigmaaldrich.com

Temperature Stability: These columns can operate at elevated temperatures (up to 250 °C), which can improve separation efficiency. sigmaaldrich.com

Unique Selectivity: The flat, crystalline surface of graphite interacts with analytes based on their molecular size, shape, and polarizability, often providing a different selectivity compared to C18 columns. sigmaaldrich.com

The ability of PGC to retain and separate extremely hydrophilic compounds makes it an excellent candidate for the analysis of this compound, especially when separating it from other polar metabolites or matrix components. chromatographytoday.comnih.gov

Table 4: Comparison of Stationary Phases for this compound Analysis

| Stationary Phase | Primary Retention Mechanism | Advantages | Considerations |

|---|---|---|---|

| C18 (Octadecyl Silica) | Hydrophobic interactions | Widely available, well-understood, good for moderately polar compounds. iium.edu.my | Poor retention for very polar analytes, limited pH stability (typically pH 2-8). |

| Porous Graphitic Carbon (PGC) | Adsorption, charge-induced dipole interactions (PREG) | Excellent retention of polar compounds, stable over a wide pH and temperature range, unique selectivity. sigmaaldrich.comsigmaaldrich.com | Can exhibit strong retention, may require specific mobile phase conditions to achieve elution. nih.gov |

Mobile Phase Optimization

Optimizing the mobile phase composition is essential for controlling the retention and elution of this compound, ensuring sharp, symmetrical peaks and good resolution. wjmpr.com The process involves adjusting the organic modifier, buffer type, and pH. tpcj.org

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. wjmpr.com Acetonitrile often provides better peak shapes and lower viscosity. wjmpr.com For PGC columns, strong organic solvents are often required for elution. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with different polarities. japsonline.com

Aqueous Component and Buffer: A buffer is used to control the pH of the mobile phase and maintain a consistent ionization state for the analyte, which is crucial for reproducible retention times. Phosphate buffers are commonly used due to their effectiveness in the pH range suitable for many analyses. iium.edu.mynepjol.info A typical buffer concentration is between 10-50 mM. tpcj.org

pH Adjustment: The pH of the mobile phase significantly affects the retention of ionizable compounds. This compound has several basic nitrogen atoms. Adjusting the pH can alter its charge state and, consequently, its interaction with the stationary phase. For cimetidine analysis, a mobile phase pH of around 3.5 has been used to achieve good peak shape. iium.edu.my

Additives: Additives like triethylamine may be included in the mobile phase at low concentrations (e.g., 0.2-1%) to mask residual silanol groups on silica-based columns, thereby reducing peak tailing for basic compounds. iium.edu.myresearchgate.net

Table 5: Example Mobile Phase Compositions for Analysis of Cimetidine and Related Compounds

| Organic Modifier | Aqueous Buffer | pH | Additives | Reference |

|---|---|---|---|---|

| Acetonitrile (5%) | Sodium dihydrogen phosphate | 3.5 | 1% Triethylamine | iium.edu.my |

| Acetonitrile (gradient) | Potassium dihydrogen phosphate (25 mM) | 6.1 | None | japsonline.com |

Detection Strategies (e.g., UV, MS coupling)

The detection of this compound following chromatographic separation is predominantly achieved through ultraviolet (UV) spectroscopy and mass spectrometry (MS), often coupled with high-performance liquid chromatography (HPLC).

Ultraviolet (UV) Detection:

Ultraviolet detection remains a fundamental and widely accessible technique for the quantification of this compound. As a structural analogue of cimetidine, this compound exhibits a similar UV absorption profile. Cimetidine typically displays a maximum absorption wavelength (λmax) in the range of 216-228 nm. Consequently, analytical methods developed for cimetidine are often adapted for its metabolites. For instance, a high-performance liquid chromatography (HPLC) procedure for quantitating cimetidine in biological fluids utilizes UV detection at 228 nm; with slight modifications to the mobile phase, this method can also be used for the simultaneous determination of its metabolites, including this compound.

While the specific molar absorptivity of this compound is not extensively documented in publicly available literature, it is expected to be comparable to that of cimetidine due to the conservation of the primary chromophore, the substituted imidazole ring. The selection of an appropriate wavelength is critical to ensure sensitivity and to minimize interference from endogenous components in biological matrices.

Interactive Data Table: UV Detection Parameters for Cimetidine and Related Compounds

| Compound | Wavelength (nm) | Method | Comments |

| Cimetidine | 220 | HPLC-UV | Standard method for pharmaceutical dosage forms. |

| Cimetidine | 228 | HPLC-UV | Used for analysis in biological fluids. |

| Cimetidine | 216 | UV Spectrophotometry | Absorbance noted at this wavelength for assay in tablets. |

| Cimetidine | 230 | HPLC-UV | Employed for the determination of H2 receptor antagonists in urine. |

Mass Spectrometry (MS) Coupling:

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers superior selectivity and sensitivity for the analysis of this compound, especially at the low concentrations typically found in biological samples. This technique provides structural confirmation and allows for quantification with high specificity.

Other Chromatographic Techniques (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of this compound, particularly in scenarios where rapid screening or method development is required. It offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

High-performance thin-layer chromatography (HPTLC) methods have been developed for the separation of cimetidine from its degradation products, such as the sulfoxide (B87167) derivative. These methods can be adapted to include this compound. The separation is typically achieved on silica gel plates, and the choice of the mobile phase is critical for resolving the parent drug from its more polar metabolite. A common mobile phase for cimetidine consists of a mixture of ethyl acetate, methanol, and ammonium hydroxide. Due to the increased polarity imparted by the hydroxyl group, this compound is expected to have a lower retention factor (Rf) value compared to cimetidine on a normal-phase silica gel plate.

Visualization of the separated spots on the TLC plate can be accomplished by examining the plate under UV light (typically at 254 nm) if a fluorescent indicator is incorporated into the silica gel. Alternatively, various spray reagents can be used for chemical derivatization to produce colored spots.

Interactive Data Table: TLC Parameters for Cimetidine Analysis

| Stationary Phase | Mobile Phase | Detection | Application |

| Silica Gel HPTLC | Ethyl acetate-methanol-conc. ammonium hydroxide (75:20:5) | UV absorption densitometry | Quantitative analysis of cimetidine in tablets. |

| Silica Gel | Ethyl acetate-isopropanol-20% ammonia (9:5:4) | Densitometric evaluation at 218 nm | Determination of cimetidine in the presence of its sulfoxide derivative. |

Electrochemical and Other Quantitative Analytical Approaches for Research Purposes

While chromatographic methods coupled with UV or MS detection are the mainstay for the analysis of this compound, the exploration of alternative quantitative techniques for research purposes is an ongoing area of analytical science. However, based on the available scientific literature, there is a notable lack of specific research on the application of electrochemical and other novel quantitative analytical approaches for this compound.

Electrochemical methods, such as voltammetry, have been successfully applied to the analysis of various pharmaceutical compounds. These techniques are predicated on the oxidation or reduction of an electroactive species at an electrode surface. The imidazole moiety and the guanidine group in this compound possess electroactive properties that could theoretically be exploited for electrochemical detection. However, dedicated studies to develop and validate such methods for this compound are not currently reported.

Other quantitative approaches, such as titrimetric methods, which are used for the bulk analysis of the parent drug cimetidine, are not suitable for the trace-level quantification of its metabolites in biological matrices for research purposes due to a lack of sensitivity and selectivity.

The development of novel analytical techniques, potentially including capillary electrophoresis or advanced sensor-based technologies, could offer new avenues for the rapid and sensitive quantification of this compound in research contexts. However, at present, the field relies heavily on the established and validated chromatographic techniques detailed above.

An In-depth Analysis of this compound: Structure-Activity Relationship (SAR) and Rational Drug Design

This compound is recognized primarily as a minor metabolite of cimetidine, a landmark histamine (B1213489) H2-receptor antagonist. drugbank.comwikipedia.org It is formed in the liver through the hydroxylation of the 5-methyl group on cimetidine's imidazole ring, a reaction catalyzed by cytochrome P450 enzymes. mefst.hrnih.gov While direct research on the standalone pharmacodynamics of this compound is limited, a comprehensive understanding of its chemical and biological profile can be extrapolated from the extensive structure-activity relationship (SAR) studies of its parent compound, cimetidine, and related analogues. This article explores the nuanced molecular interactions and chemical properties of this compound based on these established principles.

Structure Activity Relationship Sar Studies and Rational Design of Hydroxymethyl Cimetidine Analogues

The journey to the development of cimetidine (B194882) was a pinnacle of rational drug design, moving from the natural agonist, histamine (B1213489), to the first antagonists like burimamide, and refining the structure to create metiamide (B374674) and ultimately cimetidine. wikipedia.orguomustansiriyah.edu.iq The SAR insights from this process are critical for understanding the potential of hydroxymethyl cimetidine.

| Compound | Key Structural Features | Relative H2 Antagonist Activity | SAR Insight |

|---|---|---|---|

| Histamine | Imidazole (B134444) ring; Ethylamine (B1201723) side chain | Agonist | Baseline structure for receptor recognition. |

| Burimamide | Imidazole ring; Butylthiourea side chain | Low | Longer, neutral side chain leads to antagonism, but low potency. uomustansiriyah.edu.iq |

| Metiamide | 5-methylimidazole; Thioether linker; Thiourea (B124793) group | ~10x Burimamide | 5-methyl group and thioether enhance potency; thiourea linked to toxicity. uomustansiriyah.edu.iqpsu.edu |

| Cimetidine | 5-methylimidazole; Thioether linker; Cyanoguanidine group | Comparable to Metiamide | Cyanoguanidine group reduces basicity and toxicity while maintaining high potency. uomustansiriyah.edu.iqpsu.edu |

The defining feature of this compound is the replacement of the 5-methyl group of cimetidine with a 5-hydroxymethyl group (-CH₂OH). This substitution introduces significant changes to the molecule's physicochemical properties.

Polarity and Hydrogen Bonding: The introduction of a hydroxyl (-OH) group markedly increases the polarity of the imidazole portion of the molecule. This hydroxyl group can act as both a hydrogen bond donor and acceptor. This new potential for hydrogen bonding could alter the molecule's interaction with the H2-receptor binding site. Depending on the specific amino acid residues in the binding pocket, this could either enhance or diminish binding affinity compared to the parent cimetidine, which relies on the less polar methyl group.

Metabolic Stability: The hydroxymethyl group represents a primary site for further metabolism, specifically phase II conjugation reactions like glucuronidation. This would likely lead to more rapid inactivation and excretion compared to cimetidine, whose primary metabolites are the sulfoxide (B87167) and, to a lesser extent, this hydroxylated form. drugbank.comwikipedia.org this compound itself is a minor metabolite, accounting for only about 4% of total cimetidine elimination. drugbank.com

The imidazole ring is a critical pharmacophoric element, essential for H2-receptor affinity. gpatindia.com SAR studies have demonstrated the profound impact of substitutions on this ring.

Role of the 5-Substituent: The development of metiamide revealed that adding an electron-donating methyl group at the 5-position of the imidazole ring increased antagonist activity. uomustansiriyah.edu.iq This was attributed to its effect on the ring's tautomeric equilibrium, favoring the tautomer required for optimal receptor binding. uomustansiriyah.edu.iq Research on other 5-alkyl substituted imidazole derivatives has shown that antagonistic activity tends to decrease as the size and inductive effect of the alkyl group increase (e.g., from methyl to ethyl to isopropyl). nih.govcncb.ac.cn The 5-hydroxymethyl group in this compound introduces not just steric bulk but also significant electronic changes due to the oxygen atom, which would uniquely influence the ligand-receptor dynamics.

Impact on Selectivity: Substitution at the C-4 (or 5) position of the imidazole ring is a key factor in conferring H2-selectivity over H1-receptors. gpatindia.com The 4-methyl group in the selective H2-agonist 4-methylhistamine (B1206604) acts as a conformational blocker, preventing the molecule from adopting the conformation necessary to bind to H1-receptors. uomustansiriyah.edu.iq The 5-hydroxymethyl group would similarly be expected to enforce a conformation suitable for the H2 receptor.

A major breakthrough in the development of cimetidine was the replacement of the toxic thiourea group of metiamide with a cyanoguanidine group. wikipedia.org

The Cyanoguanidine Group: The guanidine (B92328) group itself is highly basic and would be protonated at physiological pH. However, the attachment of a potent electron-withdrawing group, like the cyano (-C≡N) group in cimetidine, drastically reduces this basicity (pKa ≈ 0.4). uomustansiriyah.edu.iq This ensures the group is largely neutral and un-ionized, a crucial factor for potent antagonist activity. uomustansiriyah.edu.iqgpatindia.com This chemical property is retained in this compound.

SAR of Guanidine Analogues: Replacing the cyano group with other electron-withdrawing groups can retain activity, though often at a lower potency. u-tokyo.ac.jp Studies on cimetidine analogues where the cyanoguanidine moiety was replaced with other groups, such as a guanidinothiazole, have led to the development of other potent H2 antagonists like tiotidine. mdpi.com This indicates that while the cyanoguanidine is effective, the core requirement is a polar, neutral group at this position.

The side chain connecting the imidazole ring to the guanidine group plays a crucial role in orienting the two key binding moieties correctly.

Flexibility and Length: Cimetidine's side chain incorporates a thioether (-S-) linkage. X-ray crystallography studies have shown that this sulfur-containing chain increases the conformational flexibility of the molecule compared to a simple alkyl chain. uomustansiriyah.edu.iquwec.edu This flexibility allows the molecule to adopt the optimal conformation to span the distance between the imidazole and guanidine binding regions of the H2-receptor.

Bioisosteric Replacement: The importance of the thioether is highlighted by analogues where it is replaced. The oxygen-containing analogue, oxaburimamide, is less potent than its sulfur-containing counterpart, burimamide. uomustansiriyah.edu.iq This has been attributed to several factors, including the ether link being smaller and less flexible, or potential unfavorable hydrogen bonding interactions. uwec.edu Similarly, replacing the flexible chain with a rigid phenylene unit significantly reduces biological activity, underscoring the need for conformational freedom. nih.gov This principle would hold true for a this compound scaffold.

| Molecular Moiety | Function in Cimetidine | Inferred Role in this compound |

|---|---|---|

| 5-Hydroxymethyl-Imidazole Ring | (Parent: 5-Methyl-Imidazole) Essential for H2 receptor recognition and selectivity. gpatindia.com | Maintains H2 receptor recognition; increases polarity; provides new H-bonding site; acts as a site for metabolic conjugation. drugbank.com |

| Thioether Linker | Provides conformational flexibility for optimal binding orientation. uomustansiriyah.edu.iquwec.edu | Confers essential conformational flexibility. |

| Cyanoguanidine Group | Acts as a polar, non-basic terminal group, crucial for high antagonist potency and low toxicity. uomustansiriyah.edu.iq | Maintains the key polar, neutral character required for potent antagonism. |

While this compound is a metabolite, its structure could theoretically serve as a scaffold for designing new analogues with tailored properties. The design strategies would be informed by the extensive SAR of cimetidine.

Modulating Metabolism: One strategy would be to block the metabolic hydroxylation of cimetidine to increase its half-life. This could be achieved by replacing the hydrogen atoms on the 5-methyl group with deuterium (B1214612) or fluorine, making the C-H bond stronger and less susceptible to cleavage by P450 enzymes.

Prodrug Development: The hydroxyl group of this compound is an ideal handle for creating prodrugs. Esterification of the -OH group with various promoieties could be used to modify the compound's lipophilicity, potentially enhancing absorption or altering its pharmacokinetic profile.

Exploring Alternative Polar Groups: Another approach involves using this compound as a lead to explore the effects of other small, polar substituents at the 5-position of the imidazole ring. This could lead to derivatives with fine-tuned binding interactions or altered physical properties. For instance, creating small ether or amine analogues at this position could probe the receptor's tolerance for different hydrogen bonding patterns.

| Strategy | Modification | Rationale |

|---|---|---|

| Enhance Metabolic Stability | Replace 5-methyl group of cimetidine with -CD₃ or -CF₃. | Block the site of metabolic hydroxylation to increase the half-life and duration of action of the parent drug. |

| Develop Prodrugs | Esterify the -OH of the 5-hydroxymethyl group. | Improve pharmacokinetic properties such as oral bioavailability or create targeted-release mechanisms. |

| Fine-tune Receptor Binding | Replace 5-hydroxymethyl group with other polar groups (e.g., -CH₂OCH₃, -CH₂NH₂). | Explore alternative hydrogen bonding interactions within the H2-receptor binding site to potentially increase affinity or selectivity. |

| Bioisosteric Replacement | Replace the imidazole ring with other heterocycles (e.g., thiazole, furan) while retaining the hydroxymethyl side chain. | As seen in ranitidine (B14927) and famotidine, replacing the imidazole can lead to novel antagonists with different properties. gpatindia.com |

Molecular Interactions and Mechanistic Research of Hydroxymethyl Cimetidine

Investigation of Histamine (B1213489) H2 Receptor Interaction Hypotheses

Ligand Binding Models and Receptor Affinity Studies (in vitro receptor assays)

There is a notable absence of published in vitro receptor assays specifically determining the binding affinity (such as K_i or IC_50 values) of hydroxymethyl cimetidine (B194882) for the histamine H2 receptor. General pharmacological literature often refers to the 5-hydroxymethyl derivative of cimetidine as an "inactive metabolite," which implies a lack of significant affinity for the H2 receptor. medscape.com However, without quantitative binding data from dedicated ligand binding models or receptor affinity studies, a definitive profile cannot be constructed.

Mechanistic Insights into Potential Antagonistic Activity at H2 Receptors

Given the designation of hydroxymethyl cimetidine as an "inactive metabolite" and the absence of affinity data, it is presumed to possess negligible antagonistic activity at H2 receptors. medscape.com A mechanistic analysis of antagonism is contingent upon the compound first demonstrating binding to the receptor. Without evidence of such interaction, a discussion of the molecular mechanisms of potential antagonism remains purely speculative and is not supported by current research findings.

Interaction with and Modulation of Membrane Transport Proteins

Inhibition Profile Against Organic Cation Transporters (e.g., hMATE1)

The parent drug, cimetidine, is a well-documented inhibitor of several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, including hMATE1. nih.govmdpi.comjst.go.jp This inhibitory action is responsible for numerous clinically relevant drug-drug interactions. However, a review of the literature did not yield any studies that specifically investigated the inhibitory profile of this compound against these transporters. There are no available IC_50 or K_i values for this compound in relation to hMATE1 or other membrane transport proteins.

Molecular Basis of Transporter Binding and Functional Impact

As no data exists to confirm that this compound inhibits or binds to membrane transporters like hMATE1, it is not possible to describe the molecular basis of such an interaction or its potential functional impact. Research has focused on the parent compound's structure-activity relationships for transporter inhibition, but this has not been extended to its metabolites.

Enzyme Modulation Studies (e.g., Cytochrome P450 Inhibition at a Molecular Level)

This compound is a product of cimetidine's metabolism by CYP enzymes. mefst.hr While cimetidine is a known inhibitor of several CYP isoforms (including CYP1A2, CYP2D6, and CYP3A4), its hydroxylated metabolite is generally considered inactive. medscape.comwikipedia.org There are no specific studies providing inhibition constants (IC_50 or K_i values) for this compound against various CYP enzymes. One study on structurally related compounds noted that 4,5-hydroxymethyl-5(4)-methylimidazole exhibited only a low binding affinity for cytochrome P450, which may suggest a similar low potential for the cimetidine metabolite, but this is not direct evidence. mefst.hr The prevailing view is that the metabolic conversion of cimetidine to this compound is a detoxification pathway that results in a compound with significantly less or no inhibitory activity on these enzymes compared to the parent drug.

: Protein-Ligand Interaction Profiling

This compound is recognized in scientific literature as a minor metabolite of cimetidine, the well-known histamine H2-receptor antagonist. drugbank.comresearchgate.netgreenresearchng.comwikipedia.org It is formed in the liver through the hydroxylation of the methyl group on the imidazole (B134444) ring of the parent compound. drugbank.comnih.gov This metabolic process accounts for a small fraction, approximately 4%, of the total elimination of cimetidine. researchgate.netgreenresearchng.com

Despite its identification as a metabolite, detailed research specifically profiling the protein-ligand interactions of this compound is not extensively available in published literature. The vast majority of mechanistic research has centered on the parent compound, cimetidine, due to its significant clinical effects and its role as a potent inhibitor of various cytochrome P450 (CYP) enzymes. drugbank.comwikipedia.orgfda.gov.ph Understanding the interactions of cimetidine is crucial as it provides the foundational context for the potential, albeit unquantified, interactions of its metabolites.

Cimetidine itself is known to be weakly bound to plasma proteins, with a binding percentage of about 13-25%. wikipedia.orghpra.iehpra.ie Its most significant interactions are with the CYP enzyme system. Cimetidine is a potent inhibitor of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. wikipedia.orgfda.gov.ph This inhibition is a primary mechanism behind its numerous drug-drug interactions. The interaction occurs through the binding of cimetidine's imidazole ring to the heme iron within the active site of the cytochrome P450 enzymes, which competitively blocks the metabolism of other drugs. researchgate.netwikipedia.org

Given the structural similarity between cimetidine and its hydroxymethyl metabolite, it is plausible that this compound may interact with similar protein targets. However, without specific studies, its binding affinity and inhibitory potential remain uncharacterized. The addition of a hydroxyl group can alter a compound's polarity and steric properties, which would likely influence its binding characteristics compared to the parent drug.

The following table summarizes the known protein-ligand interaction data for the parent compound, cimetidine, which serves as the primary available reference for understanding the potential interaction landscape of its metabolites.

| Compound | Protein Target | Interaction Type | Affinity/Inhibition Data |

| Cimetidine | Histamine H2 Receptor | Antagonist | - |

| Cimetidine | Cytochrome P450 (general) | Inhibitor | - |

| Cimetidine | CYP1A2 | Inhibitor | - |

| Cimetidine | CYP2C9 | Inhibitor | - |

| Cimetidine | CYP2C19 | Inhibitor | - |

| Cimetidine | CYP2D6 | Inhibitor | - |

| Cimetidine | CYP3A4 | Inhibitor | - |

| Cimetidine | Organic Cation Transporter 2 (OCT2) | Inhibitor | - |

| Cimetidine | Multidrug and Toxin Extrusion Protein 1 (MATE1) | Inhibitor/Substrate | IC50: 6.6 - 8.0 µM |

This table is based on data for cimetidine, the parent compound of this compound, due to the lack of specific interaction data for the metabolite.

Computational Chemistry and Molecular Modeling of Hydroxymethyl Cimetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT has been widely applied to study the electronic structure and reactivity of cimetidine (B194882). These calculations help in identifying the most reactive sites within the molecule by analyzing parameters derived from the molecular orbitals. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability.

Studies on cimetidine have used DFT to calculate these electronic parameters, often to understand its interaction with metal ions or its corrosion inhibition properties. nih.govscielo.org.mx The electron density distribution and electrostatic potential maps calculated through DFT reveal electron-rich areas, such as the nitrogen atoms in the imidazole (B134444) ring and the cyano group, as likely sites for interaction. scielo.org.mx For hydroxymethyl cimetidine, the addition of a hydroxyl group would introduce another electron-rich oxygen atom, likely influencing the molecule's electrostatic potential and reactivity profile.

Table 1: Calculated Quantum Chemical Parameters of Cimetidine (Note: This data is for Cimetidine and serves as a reference for understanding the likely properties of this compound. The specific values for this compound would require dedicated calculations.)

| Parameter | Value | Significance |

| EHOMO | Varies by study | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Varies by study | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| ΔE (LUMO-HOMO) | Varies by study | Energy gap; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment (µ) | Varies by study | A measure of the overall polarity of the molecule. |

Source: Based on findings from DFT studies on cimetidine. nih.gov

Prediction of Spectroscopic Properties

DFT calculations are also a reliable method for predicting spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies, chemical shifts, and electronic transitions, computational methods can aid in the interpretation of experimental spectra. For cimetidine, DFT has been used to calculate vibrational frequencies which show good agreement with experimental IR data, helping to assign specific bands to molecular vibrations like ν(C≡N) and ν(C=N). scielo.org.mxresearchgate.net Similarly, calculated NMR chemical shifts can assist in the structural elucidation of cimetidine and its complexes. scielo.org.mx Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. tandfonline.com Such computational predictions would be invaluable for characterizing this compound and distinguishing it from its parent compound and other metabolites.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules like this compound. inrs.ca By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures (conformers) and the dynamics of their interconversion. frontiersin.orgbiorxiv.orgarxiv.org

For cimetidine, MD simulations have been used to study its interactions with other molecules, such as in co-precipitates, and to understand its behavior in different solvent environments. researchgate.netresearchgate.net These simulations can identify key intermolecular interactions, like hydrogen bonds, that stabilize certain conformations. researchgate.net For this compound, the flexible side chain and the rotatable hydroxymethyl group would give rise to a complex conformational space. MD simulations could predict the most stable conformers in aqueous solution or within a biological environment, which is crucial for understanding its interaction with protein targets.

Molecular Docking Studies with Target Proteins (e.g., H2 Receptor Models, Transporters)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor), such as a protein. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drugs with their biological targets.

Extensive docking studies have been performed on cimetidine with its primary target, the histamine (B1213489) H2 receptor. researchgate.net These studies have identified key amino acid residues in the receptor's binding pocket that are crucial for antagonist binding. For example, studies have highlighted the importance of an aspartic acid residue in forming a hydrogen bond with the imidazole ring of H2 antagonists. researchgate.net

Cimetidine is also known to interact with various transporters. Docking studies have been conducted to understand its binding to transporters like the human multidrug and toxin extrusion transporter 1 (hMATE1) and copper transporters. nih.govnih.gov Such studies can elucidate the molecular basis for drug-drug interactions and off-target effects. Although specific docking studies on this compound with the H2 receptor are not prominent in the literature, it is expected to adopt a similar binding mode to cimetidine, with the hydroxymethyl group potentially forming additional hydrogen bonds within the binding site, which could modulate its binding affinity.

Table 2: Examples of Molecular Docking Studies on Cimetidine

| Target Protein | Key Findings | Reference |

| Histamine H2 Receptor | Identified key interacting residues (e.g., Asp98, Asp186) and the importance of hydrogen bonding and hydrophobic interactions for stabilizing the complex. | researchgate.net |

| hMATE1 Transporter | Suggests the importance of the azole moiety for binding and inhibition. | |

| Copper Transporter 1 (CTR1) | Cimetidine binds to the transmembrane domain, serving as a known inhibitor. | nih.govnih.gov |

| SARS-CoV-2 Non-structural Proteins | Showed potential binding affinity, explored as part of drug repurposing studies. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. frontiersin.org

The development of cimetidine and subsequent H2 receptor antagonists was a landmark in the application of QSAR principles. wikipedia.org By systematically modifying the structure of histamine and its analogs and correlating these changes with H2 receptor antagonist activity, researchers were able to design more potent and specific drugs. Key physicochemical properties considered in these early QSAR studies included geometry, acidity (pKa), and hydrophilicity (logP). researchgate.net

While specific QSAR models focused on this compound derivatives are not available, the principles remain highly relevant. A QSAR study on derivatives of this compound would involve:

Synthesizing or computationally generating a series of derivatives with modifications to the imidazole ring, the guanidine (B92328) group, or the side chain.

Calculating a wide range of molecular descriptors for each derivative (e.g., electronic, steric, hydrophobic, and topological properties).

Measuring the biological activity of the compounds (e.g., H2 receptor binding affinity).

Developing a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) to correlate the descriptors with the activity.

Such a model could then be used to predict the activity of novel derivatives, guiding the synthesis of more potent or selective compounds.

Future Research Directions and Unexplored Avenues for Hydroxymethyl Cimetidine Research

Development of Advanced Synthetic Methodologies for Isotope-Labeled Hydroxymethyl Cimetidine (B194882)

To facilitate in-depth metabolic and pharmacokinetic studies, the development of robust and efficient methods for the synthesis of isotope-labeled hydroxymethyl cimetidine is paramount. Stable isotope labeling is a powerful tool in drug metabolism research, allowing for precise tracking and quantification of metabolites. chemicalsknowledgehub.comnih.govsymeres.com Future research should focus on innovative synthetic strategies that overcome the challenges associated with introducing isotopes into complex molecules.

Chemoenzymatic and Biocatalytic Approaches:

The integration of biocatalysis offers a promising avenue for the stereoselective and regioselective synthesis of labeled this compound. symeres.comnih.govalmacgroup.com Enzymes, with their inherent specificity, can be employed to introduce isotopic labels at specific positions within the molecule, a task that can be challenging to achieve through traditional chemical synthesis alone. Research in this area could explore:

Enzymatic Hydroxylation: Utilizing isolated and characterized cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) to catalyze the hydroxylation of an isotope-labeled cimetidine precursor.

Engineered Enzymes: Developing genetically engineered enzymes with enhanced stability and specificity for the synthesis of isotope-labeled this compound.

Late-Stage Functionalization:

Advanced chemical synthesis techniques, such as late-stage functionalization, could provide more efficient routes to labeled this compound. nih.gov This approach focuses on introducing the isotopic label in the final steps of the synthesis, which can be more economical and reduce the loss of expensive labeled starting materials. almacgroup.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity. Milder reaction conditions. | Identification and optimization of suitable enzymes (CYPs, FMOs). |

| Biocatalysis | Environmentally friendly ("green chemistry"). Potential for novel transformations. | Development of whole-cell or isolated enzyme systems for hydroxylation. |

| Late-Stage Functionalization | Increased efficiency and cost-effectiveness. | Development of novel catalysts and reaction conditions for selective C-H activation. |

These advanced synthetic methodologies will be instrumental in producing the high-quality, isotopically labeled standards necessary for definitive pharmacokinetic and metabolic studies.

Comprehensive Elucidation of Enzyme Specificity in its Biotransformation

While it is known that cytochrome P450 enzymes and flavin-containing monooxygenases are involved in the metabolism of cimetidine to this compound, the specific isozymes responsible have not been definitively identified. drugbank.com A comprehensive elucidation of the enzyme specificity is a critical area for future research.

Identifying Specific CYP and FMO Isoforms:

Pinpointing the exact CYP and FMO isoforms involved in the hydroxylation of cimetidine will provide valuable insights into potential drug-drug interactions and inter-individual variability in metabolism. Future studies should employ:

Recombinant Human Enzymes: Utilizing a panel of recombinant human CYP and FMO isoforms to screen for their ability to produce this compound.

Inhibition Studies: Employing selective chemical inhibitors of specific CYP and FMO isoforms in human liver microsomes to determine their relative contributions to this compound formation. nih.gov

Genetic Polymorphism Studies: Investigating the impact of known genetic polymorphisms in CYP and FMO genes on the rate of this compound formation.

Understanding the enzymatic pathways of this compound formation will contribute to a more complete picture of cimetidine metabolism and its clinical implications.

Discovery of Novel Molecular Targets or Interaction Mechanisms

The pharmacological activity of this compound itself remains largely uncharacterized. It is often assumed that metabolites are less active or inactive compared to the parent drug; however, numerous examples exist of pharmacologically active drug metabolites. nih.govnih.gov A crucial avenue of future research is to investigate whether this compound possesses any significant biological activity, either at the H2-receptor or at novel molecular targets.

Pharmacological Screening and Target Identification:

A systematic screening of this compound against a broad range of biological targets is warranted. This could reveal unexpected pharmacological activities and potential off-target effects. Methodologies for this exploration include:

Receptor Binding Assays: Assessing the binding affinity of this compound to the histamine (B1213489) H2-receptor and other related G-protein coupled receptors.

High-Throughput Screening: Utilizing high-throughput screening platforms to test the activity of this compound against a diverse library of enzymes and receptors.

Phenotypic Screening: Employing cell-based assays to identify any functional effects of this compound on various cellular processes.

Exploration of its Role in Chemical Biology and Pharmacological Tool Development

Should this compound be found to possess unique and selective biological activity, it could be developed into a valuable tool for chemical biology research. Chemical probes are small molecules used to study and manipulate biological systems, and a well-characterized metabolite could serve this purpose. nih.govthermofisher.comcambridgemedchemconsulting.compromega.comresearchgate.net

Development as a Chemical Probe:

If this compound demonstrates selective interaction with a particular protein, it could be modified to create chemical probes for studying that protein's function. This could involve:

Affinity-Based Probes: Attaching a reactive group to this compound to allow for covalent labeling and identification of its binding partners.

Fluorescent Probes: Incorporating a fluorescent tag to visualize the localization of the target protein within cells.

Use as a Biomarker:

The levels of this compound in biological fluids could potentially serve as a biomarker for cimetidine metabolism or for the activity of the specific enzymes involved in its formation. nih.gov Further research is needed to validate its utility as a biomarker in clinical settings.

The development of this compound as a pharmacological tool would provide researchers with a novel instrument to investigate specific biological pathways and processes.

Application of Artificial Intelligence and Machine Learning in this compound Research

Predicting Molecular Interactions and Bioactivity:

AI and ML algorithms can be trained on large datasets of known ligand-protein interactions to predict the potential molecular targets and biological activities of this compound. nih.govnih.govmdpi.comcas.orgoup.comresearchgate.netresearchgate.net This in silico approach can help to prioritize experimental studies and guide the discovery of novel pharmacological effects.

Elucidating Biotransformation Pathways:

Machine learning models can be developed to predict the metabolic fate of drugs and identify the enzymes responsible for their biotransformation. youtube.com By analyzing the chemical structure of cimetidine, these models could predict the formation of this compound and the specific CYP or FMO isoforms involved.

Identifying Off-Target Effects:

| AI/ML Application | Research Goal | Potential Impact |

| Predictive Modeling | Identify potential molecular targets and bioactivity of this compound. | Accelerate the discovery of novel pharmacological properties. |

| Metabolic Pathway Prediction | Elucidate the specific enzymes involved in the formation of this compound. | Improve understanding of drug-drug interactions and metabolic variability. |

| Off-Target Prediction | Identify potential unintended molecular interactions of this compound. | Enhance the safety assessment of cimetidine and its metabolites. |

The integration of AI and machine learning into this compound research has the potential to significantly enhance our understanding of this metabolite and guide future experimental investigations.

Q & A

Q. How is hydroxymethyl cimetidine identified as a metabolite of cimetidine in preclinical studies?

this compound is identified via thin-layer chromatography (TLC) and radioautography in urine samples from rats administered cimetidine. The metabolite is distinguished by its reaction with alkaline diazotized sulphanilic acid and confirmed by comparing its TLC profile to synthetic standards. Male rats exhibit higher conversion rates to this metabolite (30% of urinary radioactivity) compared to females (12%), suggesting sex-dependent metabolic pathways .

Q. What analytical methods are used to quantify cimetidine and its metabolites, including this compound, in pharmacokinetic studies?

High-pressure liquid chromatography (HPLC) with UV-vis spectrophotometry is the primary method for quantifying cimetidine and its metabolites in plasma and urine. For low-solubility samples, HPLC paired with mass spectrometry ensures accuracy. Non-compartmental pharmacokinetic analysis (e.g., NCPTestimation software) calculates parameters like AUC, clearance (Cl), and half-life (t1/2) .

Q. What is the ecological mobility of this compound in soil, and how is this assessed?

The soil adsorption coefficient (Koc) for cimetidine derivatives is estimated using regression models based on experimental log Kow values. This compound’s mobility is influenced by its ionization state (pKa = 6.8), with cationic forms potentially adsorbing more strongly to soil than neutral forms. However, experimental data on its environmental fate remain limited .

Advanced Research Questions

Q. How do conflicting data on this compound’s pharmacological effects inform experimental design in oncology research?

While cimetidine shows antitumor activity in gastrointestinal cancers via H2 receptor modulation, its hydroxymethyl metabolite lacks cytotoxic effects in ovarian (IGROV-1) and lung (3LL) cancer models. To resolve contradictions, researchers use in vitro assays (e.g., proliferation, migration, invasion) with controlled CYP450 inhibition to isolate metabolite-specific effects. Dose-response studies comparing parent drug and metabolite pharmacokinetics are critical .

Q. What methodological strategies address variability in this compound’s metabolic conversion across species and sexes?

Mixed-sex rodent cohorts are employed to evaluate sex-dependent metabolism, with liquid scintillation counting to track radiolabeled cimetidine (e.g., <sup>14</sup>C or <sup>3</sup>H isotopes). Hepatic microsomal assays quantify CYP450-mediated oxidation rates. For human extrapolation, physiologically based pharmacokinetic (PBPK) modeling integrates sex-specific enzyme expression data .

Q. How can partial least squares (PLS) regression improve the analysis of this compound’s physicochemical properties in formulation studies?

PLS regression models optimize near-infrared (NIR) spectroscopy data for cimetidine tablet content uniformity. Wavelength region splitting (e.g., 1100–1800 nm) minimizes spectral noise, achieving prediction errors (SEP) of 0.49 mg (~4% of average content). This method is validated against HPLC reference standards to ensure robustness in detecting batch variability .